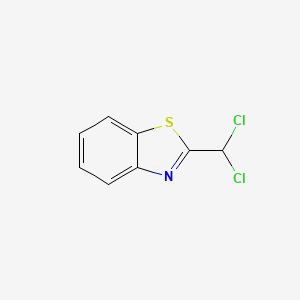
2-(Dichloromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dichloromethyl group attached to the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the reaction of benzothiazole with dichloromethylating agents under controlled conditions. For example, the reaction of benzothiazole with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dichloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of benzothiazole derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole carboxylic acids, while substitution reactions can produce various benzothiazole derivatives .
Applications De Recherche Scientifique
2-(Dichloromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo reactions that lead to the formation of reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Dichloromethane: An organochlorine compound with similar chemical properties but different applications.
Benzothiazole: The parent compound without the dichloromethyl group, used in various industrial applications.
Uniqueness: 2-(Dichloromethyl)-1,3-benzothiazole is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6278-69-9 |
|---|---|
Formule moléculaire |
C8H5Cl2NS |
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
2-(dichloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |
Clé InChI |
IEHOAJPYPWLJIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















